telA protein telA protein
Brand Name: Vulcanchem
CAS No.: 134944-10-8
VCID: VC0236147
InChI:
SMILES:
Molecular Formula: C7H6N2O2
Molecular Weight: 0

telA protein

CAS No.: 134944-10-8

Cat. No.: VC0236147

Molecular Formula: C7H6N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

telA protein - 134944-10-8

Specification

CAS No. 134944-10-8
Molecular Formula C7H6N2O2
Molecular Weight 0

Introduction

Structural Characteristics of TelA

Domain Organization

TelA exhibits a modular domain architecture that facilitates its diverse functions:

  • N-terminal domain (residues 1-106 in A. tumefaciens TelA): Responsible for single-stranded DNA annealing activity but dispensable for telomere resolution

  • Catalytic domain: Contains the active site residues required for DNA cleavage and rejoining

  • Hairpin-binding module: Interacts with DNA hairpin structures and participates in stabilizing the pre-cleavage intermediate

  • LXG domain: Present in certain TelA homologs, facilitates protein export through type VII secretion systems

The functional domains of TelA work in concert to achieve its biological activities while maintaining regulatory control. The full-length A. tumefaciens TelA comprises 442 amino acids, with the N-terminal domain (residues 1-106) being structurally distinct from the catalytic and hairpin-binding regions .

Crystal Structure Insights

The three-dimensional structure of TelA has been elucidated through X-ray crystallography, providing valuable insights into its functional mechanisms. The crystal structure of TelA in complex with DNA reveals how the protein engages with its substrate during different stages of the telomere resolution reaction .

Additionally, the structure of the LXG domain of TelA from Streptococcus intermedius has been solved at 2.6 Å resolution in complex with its cognate targeting factors LapA3 and LapA4 . This structure reveals an elongated α-helical bundle with approximate dimensions of 180Å by 30Å . Within this complex:

  • LapA3 and LapA4 both adopt a helix-turn-helix topology

  • TelA LXG comprises nine α-helices divided into two sub-domains by a central region containing two short antiparallel β-strands

  • One sub-domain (α-helices 4-6) interacts with LapA4

  • The other sub-domain (α-helices 1-3 and 7-9) interacts with LapA3

Table 1: Key Structural Features of TelA Domains

DomainResidues (A. tumefaciens)Structural ElementsFunction
N-terminal1-106Not included in crystal structuresssDNA annealing, autoinhibition
Catalytic107-288Active site tyrosine, catalytic residuesDNA cleavage and rejoining
Hairpin-binding289-404Recognition helicesDNA substrate binding, unwinding
C-terminal405-442α-helicalStabilization of protein fold

Biochemical Functions of TelA

Telomere Resolution Activity

The primary function of TelA is telomere resolution - a specialized DNA cleavage and rejoining reaction that resolves replicated telomere junctions into pairs of hairpin telomeres . This process is essential for completing replication of linear chromosomes and enabling proper chromosome segregation.

The telomere resolution reaction proceeds through the following steps:

  • Binding to replicated telomere junctions: TelA specifically recognizes and binds to replicated telomere junctions (rTels) in DNA .

  • Formation of pre-cleavage intermediate: Prior to DNA cleavage, TelA forms or stabilizes an underwound pre-cleavage intermediate that features breakage of the four central basepairs between the scissile phosphates . This unwinding is critical for driving the reaction forward.

  • DNA cleavage: TelA cleaves DNA at sites 6 bp apart at the center of replicated telomere junctions, forming 3'-phosphotyrosyl linkages between the enzyme and DNA . This covalent linkage preserves the energy of the cleaved phosphodiester bonds.

  • Strand refolding: The cleaved DNA strands, with 6-nucleotide self-complementary 5'-overhangs, are refolded into a hairpin conformation .

  • Strand rejoining: The 5'-OH ends of the refolded strands attack the 3'-phosphotyrosine linkages, resealing the DNA backbone and forming the final hairpin telomere products .

This mechanism shares similarities with reactions catalyzed by topoisomerase-IB enzymes and tyrosine recombinases but is unique in its production of hairpin-ended DNA molecules .

DNA Annealing Activity

Beyond its telomere resolution function, TelA possesses single-stranded DNA (ssDNA) annealing activity . This activity:

  • Is primarily mediated by the N-terminal domain of TelA

  • Can act on both naked ssDNA and ssDNA complexed with its cognate single-stranded DNA binding protein (SSB)

  • Is conserved between TelA and other telomere resolvases like ResT from Borrelia species

The functional significance of this annealing activity remains to be fully elucidated, but its conservation across distantly related bacterial species suggests an important role in hairpin telomere metabolism . The ability to separate telomere resolution and annealing activities through N-terminal domain deletion provides an important tool for investigating the in vivo role of DNA annealing .

Type VII Secretion System Role

In certain pathogenic bacteria, particularly Streptococcus intermedius, a TelA homolog functions as a substrate for type VII secretion systems (T7SS) . In this context:

  • The LXG domain of TelA is both necessary and sufficient for protein export by the T7SSb

  • TelA forms a complex with cognate targeting factors LapA3 and LapA4

  • The conserved leucine residue in the LXG motif (L41) is critical for the export process

  • Mutation of this leucine to glutamine (TelA QXG) abolishes export

The structure of this tripartite protein complex provides insights into how toxins are targeted to the type VII secretion system in Gram-positive bacteria . Despite low sequence conservation, the complex shares striking structural similarities with PE-PPE heterodimers exported by distantly related ESX type VII secretion systems of Mycobacteria, suggesting a conserved mechanism of effector export among diverse Gram-positive bacteria .

Regulation of TelA Activity

N-terminal Domain Autoinhibition

The N-terminal domain of TelA plays a crucial regulatory role through autoinhibitory interactions with the remainder of the protein . Key aspects of this regulation include:

  • The N-terminal domain inhibits telomere resolution activity in the absence of divalent metal ions

  • This inhibition is relieved upon binding of divalent metal ions

  • The domain also suppresses competing reactions, including hairpin telomere fusion (reaction reversal) and recombination between replicated telomeres

This regulatory mechanism ensures that TelA's activities are properly controlled within the cell, preventing inappropriate DNA transactions that could compromise genomic integrity .

Divalent Metal Ion Effects

Divalent metal ions play a significant role in regulating TelA activity:

  • They relieve the autoinhibitory effect of the N-terminal domain

  • They promote optimal catalytic efficiency of telomere resolution

  • Their binding appears to induce conformational changes that activate the enzyme

The specific mechanisms by which metal ions modulate TelA activity involve interactions with both the N-terminal domain and residues in other regions of the protein, such as D202 in the hairpin refolding module .

Table 2: Effect of N-terminal Domain and Divalent Metal Ions on TelA Activities

TelA VariantTelomere Resolution ActivityssDNA AnnealingResponse to Divalent MetalsSuppression of Competing Reactions
Full-length TelAActiveActiveStimulatedYes
N-terminal deletion (107-442)HyperactiveInactiveMinimalNo
N-terminal domain aloneInactivePartially activeNoneN/A
TelA D202AHyperactiveActiveReducedPartial

TelA Variants and Mutants

Hyperactive Mutants

Hyperactive variants of TelA have been engineered and characterized, providing insights into the protein's regulatory mechanisms . These mutants:

  • Demonstrate increased telomere resolution activity compared to wild-type TelA

  • Often involve modifications that weaken autoinhibitory interfaces

  • May exhibit up to 250-fold activation compared to the wild-type enzyme

While some hyperactive mutants also show increased activity in competing reactions, certain variants retain enough autoinhibition to suppress these inappropriate reactions while still exhibiting enhanced telomere resolution .

Unwinding-Deficient Mutants

Studies have identified eight TelA residues critical for stabilizing the unwound pre-cleavage intermediate during telomere resolution . These residues are located in the hairpin-binding module and catalytic domains of TelA. Mutants affecting these residues:

  • Show marked deficiencies in telomere resolution on parental replicated telomere junctions

  • Can be rescued by substrate modifications that mimic unwinding of the DNA between the scissile phosphates

  • Provide evidence for TelA's mechanism involving DNA unwinding prior to cleavage

The cold-sensitivity of these mutants further supports the model of DNA unwinding, as unwinding reactions typically require thermal energy and become less efficient at lower temperatures .

Table 3: TelA Mutants and Their Functional Characteristics

MutationDomainEffect on Telomere ResolutionResponse to Substrate ModificationsReference
Y201AHairpin-bindingDeficientRescued by mismatches
R205AHairpin-bindingDeficientRescued by mismatches
K208AHairpin-bindingDeficientRescued by mismatches
K211AHairpin-bindingDeficientRescued by mismatches
K288ACatalyticDeficientRescued by mismatches
I297AHairpin-bindingDeficientRescued by mismatches
D398ACatalyticDeficientRescued by mismatches
S404ACatalyticDeficientRescued by mismatches
D202ARefolding moduleHyperactiveN/A
N-terminal deletionN-terminalHyperactiveN/A

Biological Significance

Genome Maintenance in Bacteria with Linear Chromosomes

TelA plays a crucial role in genome maintenance for bacteria with linear chromosomes:

  • It enables the completion of DNA replication by resolving replicated telomere junctions

  • It ensures proper chromosome segregation during cell division

  • It maintains the integrity of hairpin telomeres that protect chromosome ends

Without functional TelA, organisms like A. tumefaciens would be unable to replicate their linear chromosomes, making this enzyme essential for their viability .

Role in Bacterial Pathogenesis

In certain pathogenic bacteria, TelA contributes to virulence through its involvement in the type VII secretion system:

  • In Streptococcus intermedius, TelA functions as a polymorphic toxin with an N-terminal LXG domain and a C-terminal toxin domain

  • The LXG domain facilitates export through the T7SS machinery

  • The exported toxin domains can inhibit the growth of bacterial competitors

Additionally, in Listeria monocytogenes, TelA contributes to innate resistance against the antimicrobial peptide nisin, although the mechanism remains to be fully characterized .

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